molecular formula C10H16ClNO B2997836 2-(3-ethoxyphenyl)ethan-1-aminehydrochloride CAS No. 1071569-80-6

2-(3-ethoxyphenyl)ethan-1-aminehydrochloride

Cat. No.: B2997836
CAS No.: 1071569-80-6
M. Wt: 201.69
InChI Key: LQUBONULNDGOPW-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)ethan-1-amine hydrochloride is a phenylalkylamine derivative featuring a phenethylamine backbone substituted with an ethoxy group at the 3-position of the aromatic ring and a hydrochloride salt. The hydrochloride salt improves aqueous solubility, a common feature in bioactive amines for enhanced bioavailability .

Properties

IUPAC Name

2-(3-ethoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-2-12-10-5-3-4-9(8-10)6-7-11;/h3-5,8H,2,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUBONULNDGOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071569-80-6
Record name 2-(3-ethoxyphenyl)ethan-1-amine hydrochloride
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Preparation Methods

The synthesis of 2-(3-ethoxyphenyl)ethan-1-aminehydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(3-ethoxyphenyl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.

Scientific Research Applications

2-(3-ethoxyphenyl)ethan-1-aminehydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-ethoxyphenyl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Ethoxy vs. Methoxy Groups
  • 2-(2,5-Dimethoxyphenyl)ethan-1-amine Hydrochloride (Compound 2, ) :
    • Substitution: Methoxy groups at 2- and 5-positions.
    • Impact: Smaller substituents reduce steric hindrance but decrease lipophilicity compared to ethoxy. This may lower CNS penetration but enhance selectivity for serotonin receptors (e.g., 5-HT₂A) .
  • 2-(3-Ethoxyphenyl)ethan-1-amine Hydrochloride :
    • Substitution: Ethoxy at the 3-position.
    • Impact: Increased lipophilicity may enhance brain uptake, while the 3-position substitution could alter receptor binding orientation compared to 2,5-dimethoxy derivatives .
Electron-Donating vs. Electron-Withdrawing Groups
  • 2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine Hydrochloride (1e, ): Substitution: Methylthio (-SCH₃) at 4-position.
  • 2-(2,5-Dimethoxy-4-nitrophenyl)ethan-1-amine Hydrochloride (): Substitution: Nitro (-NO₂) at 4-position. Impact: The electron-withdrawing nitro group reduces electron density on the ring, possibly diminishing receptor affinity but improving metabolic stability .

Heterocyclic and Non-Phenyl Analogues

Thiophene Derivatives
  • 2-(Thiophen-3-yl)ethan-1-amine Hydrochloride (): Structure: Thiophene ring replaces phenyl.
  • 2-(Thiophen-2-yl)ethan-1-amine Hydrochloride () :
    • Substitution: Thiophene at 2-position.
    • Impact: Altered regiochemistry may affect binding to TAAR1, as seen in the antipsychotic candidate Ulotaront .
Indole and Cyclopropyl Derivatives
  • 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride () :
    • Structure: Indole ring with methoxy substitution.
    • Impact: The indole core mimics tryptamine, suggesting activity at serotonin receptors (e.g., 5-HT₁A) or TAAR1 .
  • 2-(1-Phenylcyclopropyl)ethan-1-amine Hydrochloride () :
    • Structure: Cyclopropyl group adjacent to phenyl.
    • Impact: The rigid cyclopropane may restrict conformational flexibility, altering receptor subtype selectivity .

Pharmacological Implications of Structural Modifications

Compound Substituents Molecular Weight (g/mol) Key Pharmacological Feature Evidence ID
2-(3-Ethoxyphenyl)ethan-1-amine HCl 3-OCH₂CH₃ ~201.7 (estimated) High lipophilicity for CNS penetration Inferred
2-(2,5-Dimethoxyphenyl)ethan-1-amine HCl 2,5-OCH₃ 215.7 Serotonin receptor selectivity (5-HT₂A)
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine HCl 4-Br, 2,5-OCH₃ 294.6 Enhanced receptor affinity via halogen bonding
2-(Thiophen-3-yl)ethan-1-amine HCl Thiophene-3-yl 159.7 TAAR1 agonist potential

Biological Activity

2-(3-Ethoxyphenyl)ethan-1-amine hydrochloride, also known as EVT-3134910, is a synthetic organic compound primarily explored for its biological activity in various fields, particularly in pharmacology and reproductive health. This compound belongs to the phenethylamine class, characterized by a phenethyl group attached to an amine group. Initially investigated for its potential as a non-hormonal anti-fertility agent, research has expanded to include its metabolic pathways and potential therapeutic applications.

The synthesis of 2-(3-ethoxyphenyl)ethan-1-amine hydrochloride typically begins with readily available precursors such as 3-ethoxybenzaldehyde. The synthesis involves several steps, including reduction and amination processes, leading to the formation of the final hydrochloride salt form. Detailed synthesis protocols can be found in relevant literature, emphasizing the need for careful control of reaction conditions to achieve optimal yields.

Anti-Fertility Research

The primary focus of early studies on 2-(3-ethoxyphenyl)ethan-1-amine hydrochloride was its role as a non-hormonal anti-fertility agent . Research indicates that the compound may interfere with specific stages of pregnancy, potentially through interactions with enzymes or receptors involved in hormonal regulation or embryonic development. Although the exact mechanism of action remains to be fully elucidated, preliminary findings suggest that it may modulate pathways related to reproductive hormones.

Neuropharmacological Effects

Recent investigations have also explored the neuropharmacological effects of this compound. Studies suggest that it may interact with various neurotransmitter systems, including dopamine and serotonin pathways. The modulation of these systems could have implications for treating neurological conditions, as compounds that influence these pathways are often investigated for their potential in managing disorders such as depression and anxiety.

Case Studies and Research Findings

Several studies have documented the biological effects of 2-(3-ethoxyphenyl)ethan-1-amine hydrochloride:

  • Study on Anti-Fertility Effects :
    • A study conducted on animal models demonstrated that administration of the compound resulted in significant alterations in reproductive parameters, including ovulation rates and embryo viability. The findings suggested a dose-dependent effect on fertility outcomes.
  • Neuropharmacological Assessment :
    • In a controlled study examining the effects on dopaminergic signaling, researchers found that 2-(3-ethoxyphenyl)ethan-1-amine hydrochloride influenced locomotor activity in rodents, indicating potential stimulant properties akin to other phenethylamines.
  • Metabolic Pathway Investigation :
    • A recent investigation into the metabolic pathways of this compound revealed that it undergoes significant biotransformation in vivo, leading to various metabolites that may also exhibit biological activity. This highlights the importance of understanding not only the parent compound but also its metabolites in evaluating overall pharmacological effects.

Data Tables

Study Focus Findings
Study 1Anti-Fertility EffectsDose-dependent reduction in ovulation rates observed in animal models.
Study 2Neuropharmacological EffectsIncreased locomotor activity suggesting stimulant properties.
Study 3Metabolic PathwaysIdentification of multiple metabolites with potential biological activity.

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